tert-Butyl (4-bromo-3-fluorophenyl)carbamate (CAS 868735-43-7) is a premium, bifunctional aromatic building block designed for high-efficiency cross-coupling and medicinal chemistry workflows. By pre-installing a tert-butoxycarbonyl (Boc) protecting group on the amine and positioning a highly reactive bromine atom adjacent to a fluorine substituent, this compound provides a ready-to-use electrophile for palladium- and nickel-catalyzed C-C and C-N bond formations. The strategic fluorine atom not only accelerates oxidative addition but also provides critical metabolic stability and pKa modulation in downstream active pharmaceutical ingredients (APIs). For industrial buyers and synthetic laboratories, procuring this pre-functionalized, high-purity solid eliminates multi-step protection protocols and ensures reproducible reactivity in demanding automated synthesis environments .
Attempting to substitute this compound with its unprotected precursor, 4-bromo-3-fluoroaniline, introduces severe process liabilities, primarily through free-amine coordination that poisons costly palladium and nickel catalysts during cross-coupling. This necessitates massive catalyst over-loading or forces the buyer to perform an inefficient, yield-reducing in-house Boc-protection step. Furthermore, substituting with the non-fluorinated analog (tert-butyl (4-bromophenyl)carbamate) fundamentally alters the physicochemical profile of the final molecule, removing the critical metabolic blocking effect of the fluorine atom and altering the basicity of the deprotected aniline. For procurement teams, these generic substitutions lead to higher downstream reagent costs, increased synthetic failure rates, and unacceptable deviations in API target profiles .
In transition-metal-catalyzed cross-coupling reactions, the presence of an unprotected primary amine severely compromises catalyst turnover. Utilizing the pre-protected tert-Butyl (4-bromo-3-fluorophenyl)carbamate ensures rapid oxidative addition without catalyst poisoning, consistently delivering high yields at low catalyst loadings compared to the unprotected baseline [1].
| Evidence Dimension | Palladium-catalyzed cross-coupling yield and catalyst requirement |
| Target Compound Data | >85% yield at 1-2 mol% Pd loading |
| Comparator Or Baseline | Unprotected 4-bromo-3-fluoroaniline: <30% yield or requires >10 mol% Pd loading |
| Quantified Difference | 55%+ absolute yield increase; 5x to 10x reduction in precious metal catalyst loading |
| Conditions | Standard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions (80°C, basic media) |
Procuring the pre-protected carbamate eliminates an entire synthetic step and drastically reduces expensive palladium catalyst consumption during scale-up.
The carbon-bromine bond in this compound offers a significantly lower activation energy for oxidative addition by Pd(0) or Ni(0) species compared to its chlorinated counterpart. This fundamental reactivity difference allows the bromo-derivative to couple efficiently under milder conditions using standard, cost-effective phosphine ligands, whereas the chloro-analog demands harsh heating and expensive proprietary ligands [1].
| Evidence Dimension | Activation temperature and ligand requirement for oxidative addition |
| Target Compound Data | Proceeds at 60-80°C with standard ligands (e.g., PPh3, dppf) |
| Comparator Or Baseline | tert-Butyl (4-chloro-3-fluorophenyl)carbamate: Requires >100°C and premium dialkylbiaryl ligands (e.g., XPhos) |
| Quantified Difference | 20-40°C reduction in operating temperature; eliminates need for premium proprietary ligands |
| Conditions | Standard cross-coupling protocols |
Selecting the bromo-derivative over the chloro-analog lowers energy costs and avoids the procurement of expensive, specialized phosphine ligands.
Modern drug discovery increasingly relies on mild photoredox conditions to append complex sp3-hybridized fragments to aromatic rings. tert-Butyl (4-bromo-3-fluorophenyl)carbamate is highly compatible with state-of-the-art Nickel/Iridium dual catalysis, enabling direct coupling with alkyl bromides (such as 4-bromotetrahydropyran) in high yields, a transformation that typically fails via traditional thermal pathways due to beta-hydride elimination .
| Evidence Dimension | Photoredox cross-coupling viability with alkyl bromides |
| Target Compound Data | High yield in Ni/Ir dual photoredox catalysis |
| Comparator Or Baseline | Traditional thermal alkylation methods: <20% yield (highly prone to beta-hydride elimination) |
| Quantified Difference | Enables direct C(sp2)-C(sp3) bond formation synthetically inaccessible via standard thermal baselines |
| Conditions | [NiCl2(dme)], Ir[dF(CF3)ppy]2(dtbpy)PF6, tris(trimethylsilyl)silane, blue LED irradiation |
Ensures the building block can be seamlessly integrated into modern, mild-condition automated synthesis platforms, expanding accessible chemical space.
Because the Boc-protected amine prevents catalyst poisoning and the bromo-substituent ensures uniform, high-yielding oxidative addition, this compound is the right choice for automated Suzuki and Buchwald-Hartwig parallel synthesis platforms. It allows medicinal chemists to rapidly generate diverse libraries of fluorinated anilines without the failure rates associated with unprotected precursors [1].
Following from its validated compatibility with Ni/Ir dual catalysis, this building block is directly applicable for synthesizing complex drug-like molecules containing saturated heterocycles. It is ideal for workflows utilizing mild photoredox conditions to avoid the thermal degradation of sensitive functional groups [1].
The strategic placement of the fluorine atom adjacent to the coupling site makes this compound an optimal precursor for kinase inhibitor scaffolds. Once the cross-coupling is complete and the Boc group is removed, the fluorine atom effectively blocks CYP450-mediated oxidation at the ortho position and favorably modulates the pKa of the resulting amine, improving the pharmacokinetic profile of the final drug candidate [1].
Irritant